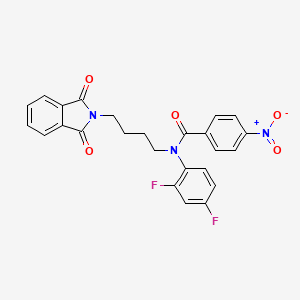

![molecular formula C10H10N4O2 B2504471 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid CAS No. 869945-42-6](/img/structure/B2504471.png)

3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

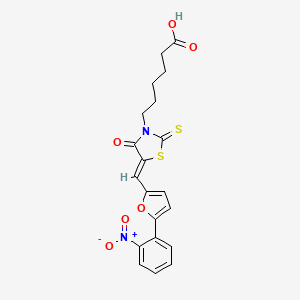

Synthesis and Structural Characterization

- The synthesis and structural characterization of Schiff base ligands and their metal complexes derived from 3-Aldehydosalicylic acid, including various benzoic acid derivatives, have been explored. This includes compounds like 3-[(3-methyl-5-mercapto-[1,2.4] triazoile-4-yl amino)-methyl]-2- hydroxy-Benzoic acid (Kalshetty et al., 2013).

Antimicrobial Activities

- Studies have been conducted on the antimicrobial activities of compounds derived from benzoic acid, particularly involving triazole compounds. This includes the evaluation of newly synthesized triazolylindole derivatives for antifungal activity, indicating a potential use in developing antimicrobial agents (Singh & Vedi, 2014).

Pharmacological Study

- Research has also focused on the pharmacological study of thiazolidinones and Mannich bases of various triazole compounds. This includes studying their antimicrobial and antitubercular activities, suggesting potential medical applications (Dave et al., 2007).

Synthesis of Novel Derivatives

- The synthesis of novel derivatives, like 1, 2, 3-Triazole compounds derived from 4-Amino Benzoic Acid, has been a significant area of research. These compounds have been identified via their physical properties and spectroscopic data, indicating their potential in various chemical and pharmacological applications (F.Al-Smaisim, 2010).

Antioxidant Activity

- Research on 5-amino-1,2,4-Triazole Derivatives containing 2,6-dimethoxyphenol has been conducted, focusing on their synthesis and antioxidant ability. This indicates potential use in developing antioxidants and free-radical scavenging agents (Hussain, 2016).

Wirkmechanismus

Target of Action

The primary target of 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is the enzyme imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .

Mode of Action

This compound: acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . This means that it competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s function .

Biochemical Pathways

By inhibiting imidazoleglycerol-phosphate dehydratase, This compound affects the histidine biosynthesis pathway . This can lead to a decrease in the production of histidine, an essential amino acid .

Pharmacokinetics

The ADME properties of This compound It is known to be soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . These properties may influence its bioavailability.

Result of Action

The inhibition of imidazoleglycerol-phosphate dehydratase by This compound can lead to a decrease in histidine production . This can have various effects at the molecular and cellular levels, depending on the specific biological context.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For example, its solubility properties suggest that it may be more effective in aqueous environments or in the presence of certain solvents . .

Eigenschaften

IUPAC Name |

3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-10-12-6-14(13-10)5-7-2-1-3-8(4-7)9(15)16/h1-4,6H,5H2,(H2,11,13)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBTZNGMENVELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)

![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2504396.png)

![2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2504399.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)

![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)